Chiniofon - 547-91-1

Chiniofon

Catalog Number: EVT-291994
CAS Number: 547-91-1
Molecular Formula: C9H6INO4S
Molecular Weight: 351.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chiniofon, chemically known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid sodium salt, is a halogenated 8-hydroxyquinoline derivative. [] It was introduced commercially under the trade name "Yatren". [, , ] Chiniofon has been a subject of scientific research, primarily for its biological activity against certain microorganisms. [, , , , ]

Synthesis Analysis

While the provided literature does not offer a detailed synthesis protocol for chiniofon, it suggests that it's a derivative of oxyquinoline (8-hydroxyquinoline), modified by introducing iodine and a sulfonic acid group to the parent molecule. [, ]

Molecular Structure Analysis

One notable chemical reaction involving chiniofon is its complexation with copper ions, which forms the basis for its spectrophotometric determination. [, ] This complexation leads to a change in fluorescence, allowing for endpoint detection during titration. []

Although the exact mechanism of action of chiniofon remains to be fully elucidated, it's suggested that, like other halogenated 8-hydroxyquinolines, it exerts its biological activity by chelating metal ions essential for microbial growth. []

Physical and Chemical Properties Analysis

Chiniofon is characterized as a yellow, odorless powder. [] Its solubility in water is moderate, with a saturated solution being approximately 4%. [] It contains approximately 40% iodine. []

Applications
  • Antimicrobial Activity: Historically, chiniofon was studied for its activity against Endamoeba histolytica, the parasite responsible for amebiasis. [, , , , , , , ] Researchers investigated its effectiveness in treating both symptomatic and asymptomatic amebiasis. [] Chiniofon was also investigated for its activity against Balantidium coli, a parasite causing balantidiasis. [, ]
  • Chemical Analysis: The complexation of chiniofon with copper ions is utilized in spectrophotometric titration methods for its quantitative determination. [] This method provides a rapid and sensitive approach for analyzing chiniofon content in various samples.
  • Radiolabeling Studies: Chiniofon labeled with radioactive iodine (I-131) was used to study its absorption, distribution, metabolism, and excretion in rabbits. [] This radiolabeling approach provided insights into the pharmacokinetics of chiniofon in a living system.

Oxyquinoline

Compound Description: Oxyquinoline, also known as 8-hydroxyquinoline, is an organic compound with the formula C9H7NO. It is a bicyclic compound, consisting of a fused benzene ring and a pyridine ring, with a hydroxyl group (OH) at the 8th position. Oxyquinoline is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. It acts as a chelating agent, forming complexes with metal ions.

Relevance: Oxyquinoline is the parent compound of chiniofon, differing by the absence of the iodine atom at the 7th position and the sulfonate group at the 5th position on the quinoline ring. The studies mentioned in this paper aimed to understand how halogenation of oxyquinoline, specifically the introduction of iodine in chiniofon, affects biological activity against amoebas.

Oxyquinoline Sulfate (Chinosol)

Compound Description: Oxyquinoline sulfate, also known as chinosol, is the sulfate salt of oxyquinoline (8-hydroxyquinoline). It is an antiseptic and disinfectant agent.

Relevance: Like oxyquinoline, oxyquinoline sulfate lacks the iodine and sulfonate substituents present in chiniofon. Comparing these three compounds helped elucidate the impact of halogenation and sulfonation on the biological activity of the 8-hydroxyquinoline scaffold against amoebas.

Chloroxyquinoline

Compound Description: Chloroxyquinoline, or 5-chloro-8-hydroxyquinoline, is an oxyquinoline derivative with a chlorine atom substituted at the 5th position.

Relevance: Chloroxyquinoline and chiniofon are both halogenated oxyquinolines, but chloroxyquinoline has chlorine at the 5th position while chiniofon has iodine at the 7th position and a sulfonate group at the 5th position. This difference highlights the impact of both halogen identity and position on anti-amoebic activity.

Iodochloroxyquinoline (Vioform)

Compound Description: Iodochloroxyquinoline, commonly known as Vioform, is a halogenated 8-hydroxyquinoline bearing both iodine at the 7th position and chlorine at the 5th position of the quinoline ring. This drug was used historically as an amebicide and for topical applications.

Diethylamino-dimethylene-hydroxy-iodochlorquinoline HCl

Compound Description: This compound is a more complex derivative of iodochloroxyquinoline (Vioform), featuring a diethylamino-dimethylene substituent on the hydroxyl group at the 8th position. The presence of the hydrochloride salt indicates that the tertiary amine group within the diethylamino moiety is protonated.

Relevance: Like chiniofon, this compound belongs to the halogenated 8-hydroxyquinoline family. The inclusion of this complex derivative in studies alongside chiniofon allowed researchers to probe the effects of significantly altering the 8-hydroxy group on biological activity and pharmacological properties.

5,7-Diiodo-8-hydroxyquinoline (Diiodohydroxyquinoline, Diodoquin)

Compound Description: Diodoquin is another halogenated 8-hydroxyquinoline derivative. It possesses two iodine atoms, one at the 5th and another at the 7th position of the quinoline structure. , Like its counterparts, it exhibits anti-amoebic properties.

Relevance: The structural difference between Diodoquin and chiniofon lies in the presence of an iodine atom at the 5th position in Diodoquin, replacing the sulfonic acid group present in chiniofon. , This distinction makes it a crucial comparison point for understanding the role of the sulfonic acid group in chiniofon's activity and pharmacokinetic properties. Diodoquin is frequently studied alongside chiniofon for its amebicidal activity and potential side effects. ,

7-Iodo-4-(1-methyl-4-diethylaminobutylamino)quinoline Diphosphate (WIN 246)

Compound Description: WIN 246 is an aminoquinoline derivative structurally related to chloroquine. It features an iodine atom at the 7th position and a complex amino side chain at the 4th position of the quinoline ring.

Relevance: Although WIN 246 is not a direct derivative of 8-hydroxyquinoline like chiniofon, both compounds are mentioned together in a study exploring their amoebicidal activity. This comparison allows for a broader evaluation of structural motifs and their impact on amebicidal action, even across different chemical classes.

Introduction to Chiniofon: Historical Context and Clinical Significance

Emergence of Chiniofon in Antiprotozoal Chemotherapy

Chiniofon emerged in the early 20th century amid growing recognition of protozoal parasites as significant human pathogens. First synthesized in Japan, chiniofon (known chemically as sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate) entered medical practice during the 1930s as part of the expanding therapeutic options against intestinal protozoal infections [6]. Its development coincided with increasing scientific understanding of amoebic dysentery as distinct from bacterial forms, creating demand for targeted therapies.

Early pharmacological investigations revealed chiniofon possessed dual antimicrobial properties: direct amoebicidal activity against trophozoites and cysticidal effects in the intestinal lumen. This positioned it as a valuable therapeutic option, particularly for eradication of the cyst stage responsible for disease transmission. Beyond its antiprotozoal applications, research in the 1990s demonstrated unexpected wound-healing properties. In vitro studies using fibroblast cultures showed chiniofon-containing antiseptics uniquely avoided the fibroblast growth inhibition characteristic of other antiseptics like povidone-iodine solutions, suggesting potential anti-inflammatory activity [6]. These findings supported clinical observations of efficacy in treating acute and chronic radiation damage where tissue repair was essential.

The historical trajectory of chiniofon reflects shifting therapeutic paradigms. Initially employed as monotherapy, clinical experience gradually revealed limitations in systemic efficacy against invasive disease, leading to its repositioning within combination regimens. This evolution illustrates the dynamic nature of antiprotozoal chemotherapy development, where clinical utility is continuously refined through practical experience and emerging evidence.

Table 1: Historical Milestones in Chiniofon Development and Application

Time PeriodKey DevelopmentSignificance
1930sInitial synthesis and clinical introductionProvided targeted treatment for amoebic dysentery distinct from bacterial infections
Mid-20th CenturyAdoption in endemic areasBecame established in formularies of tropical medicine institutions globally
1990sIn vitro and In vivo wound healing studiesDemonstrated fibroblast-sparing antiseptic properties and potential anti-inflammatory activity [6]
21st CenturyRole in combination therapyPositioned as luminal agent alongside systemic amoebicides

Structural Classification as a Hydroxyquinoline Sulfonic Acid Derivative

Chiniofon belongs to a distinctive class of organoiodine pharmaceutical compounds with a complex multi-component structure. Chemically defined as sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate, it integrates three molecular components: the quinoline backbone, sulfonic acid group, and bicarbonate counterion [2] [8]. This hybrid composition underpins both its therapeutic activity and physicochemical properties.

The compound's classification places it firmly within the hydroxyquinolines, specifically characterized by a quinoline moiety bearing a hydroxyl group at the 8-position. This core structure is further modified by two key functional groups: an iodine atom at the 7-position and a sulfonic acid group at the 5-position [2]. The resulting molecule exhibits a distinctive three-ring system with the quinoline nucleus providing planar aromaticity, while the sulfonate group confers high water solubility essential for formulation and absorption.

Chiniofon's structural complexity extends to its presentation as a mixed salt. The sodium cation balances the sulfonate anion, while the bicarbonate component serves as both counterion and potential pH modifier. This arrangement yields the complete chemical name: sodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonate [8]. The iodine atom, crucial for antiprotozoal activity, creates a sterically crowded environment around the phenolic hydroxyl group, potentially influencing redox behavior and metal-chelating capabilities.

The molecular architecture of chiniofon creates multiple sites for potential biological interactions. The quinoline system enables intercalation or stacking interactions with biomolecules, while the ionizable sulfonate group facilitates solubility and possibly electrostatic interactions with cellular components. Although the precise mechanism of antiprotozoal action remains incompletely characterized, this unique combination of hydrophobic quinoline and hydrophilic sulfonate groups likely facilitates interaction with both membrane and intracellular targets in parasites.

Table 2: Key Chemical Identifiers and Structural Features of Chiniofon

Chemical PropertyClassification/ValueSignificance
Chemical ClassHydroxyquinoline sulfonic acid derivativeDetermines solubility and reactivity profile
IUPAC NameSodium 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrogen carbonateFormal chemical designation [2]
Molecular FormulaC10H7INNaO7SReflects complex hybrid structure
CAS Registry Number8002-90-2Unique identifier for chemical databases
SMILES Notation[Na+].OC([O-])=O.OC1=C(I)C=C(C2=CC=CN=C12)S(O)(=O)=OMachine-readable structural representation [2]
Key Functional Groups8-hydroxyquinoline, 7-iodo substitution, 5-sulfonic acidGovern biochemical interactions and pharmacological effects
ATC CodeP01AX01WHO Anatomical Therapeutic Chemical classification [2]

Global Health Relevance in Treating Amebiasis and Parasitic Infections

Chiniofon maintains clinical significance in the global landscape of parasitic diseases despite the emergence of newer therapeutic agents. Its role stems from the persistent burden of amebiasis caused by Entamoeba histolytica, which infects approximately 40-50 million people worldwide annually and causes up to 100,000 deaths [4] [7]. The parasite ranks among the top causes of severe diarrhea in early childhood in developing regions, creating ongoing demand for affordable, effective treatments. Amebiasis remains a leading cause of diarrheal mortality in children under five in resource-limited settings where sanitation infrastructure remains inadequate [3] [4].

The epidemiological distribution of amebiasis reveals why chiniofon retains therapeutic relevance. Seroprevalence studies demonstrate high exposure rates in endemic areas: 42% in rural Mexican communities, 41% among men who have sex with men in China, and 20% among children hospitalized with acute diarrhea in Saudi Arabia [4]. Molecular surveillance confirms active infections across Asia, Africa, and Latin America, with PCR-based studies detecting E. histolytica in 14% of individuals in northeastern India and 9% of gastroenterology patients in South Africa [4]. These high prevalence rates in regions with limited healthcare resources underscore the need for accessible therapeutic options like chiniofon.

Within modern treatment paradigms, chiniofon functions primarily as a luminal amoebicide targeting cyst forms in the intestinal lumen. This addresses a critical gap in amebiasis management, as the front-line nitroimidazole drugs (metronidazole, tinidazole) effectively kill invasive trophozoites but incompletely eradicate intestinal cysts. Without cyst clearance, patients remain at risk for disease recurrence and transmission. Clinical evidence supports combination approaches where chiniofon or similar luminal agents follow nitroimidazole therapy. The Cochrane review analysis of antiamoebic therapies concluded that combination therapy significantly reduces parasitological failure rates compared to metronidazole alone (RR 0.36, 95% CI 0.15-0.86) [3]. This evidence positions chiniofon within integrated treatment strategies despite the drug's diminished prominence in Western formularies.

Chiniofon's persistence in certain therapeutic arsenals reflects broader challenges in antiprotozoal drug development. While newer agents like auranofin show promising laboratory efficacy, their translation to widespread clinical use faces economic barriers [9]. The absence of vaccines and limited pharmaceutical investment in novel antiprotozoals maintain the relevance of established agents. Nevertheless, chiniofon's utilization has become increasingly restricted to specific geographical regions and clinical contexts, reflecting both therapeutic advances and the evolving epidemiology of drug-resistant parasites.

Table 3: Global Burden of Amebiasis and Therapeutic Challenges

Epidemiological FeatureImpact DataTherapeutic Implication
Annual Global Deaths>55,000Drives need for accessible treatments [4]
Incidence in ChildrenAmong top 15 causes of diarrhea <2 yearsRequires pediatric-suitable formulations
Prevalence in Endemic AreasUp to 42% seropositivity (Mexico)Necessitates population-level treatment strategies [4]
Traveler Acquisition12.5% of confirmed GI infectionsMaintains relevance in travel medicine
Treatment GapIncomplete cyst eradication with metronidazoleCreates niche for luminal agents like chiniofon [3]
Diagnostic ChallengesMicroscopy cannot differentiate pathogenic speciesComplicates targeted therapy

Table 4: Chiniofon in Modern Amebiasis Management Paradigms

Therapeutic ContextRole of ChiniofonEvidence Base
Asymptomatic Cyst PassageEradication of luminal infectionHistorical observational data
Mild-Moderate Intestinal DiseaseComponent of combination therapyCochrane review support for combination efficacy [3]
Severe/Invasive AmebiasisAdjunct after systemic therapyConsensus guidelines
Outbreak SettingsPotential mass administrationTheoretical benefit requiring further study
Post-Treatment MonitoringPrevention of recurrenceLimited clinical trial evidence

Properties

CAS Number

547-91-1

Product Name

Chiniofon

IUPAC Name

8-hydroxy-7-iodoquinoline-5-sulfonic acid

Molecular Formula

C9H6INO4S

Molecular Weight

351.12 g/mol

InChI

InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

ZBJWWKFMHOAPNS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1

Synonyms

7-iodo-8-hydroxyquinoline-5-sulfonic acid
8-hydroxy-7-iodo-5-quinolinesulfonic acid
ferron
iodoquinoleine

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.